1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
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Description
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds structurally related to "1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide" have been studied for their diverse pharmacological applications, including their role in gastro-intestinal diagnostics and treatment of various conditions such as vomiting and gastro-intestinal disorders. Metoclopramide, for example, demonstrates the potential of such compounds in facilitating radiological identification of lesions, easing endoscopy procedures, and managing post-operative vomiting and nausea related to chemotherapy or radiation sickness (Pinder et al., 2012).
Toxicity of Related Fluorophores
The toxicity of fluorophores, compounds that might share some structural similarities with the chemical , has been a significant area of research, especially in their application for in vivo cancer diagnosis. Understanding the toxicity and safety profile of these compounds is crucial for their safe administration to patients. Research indicates that while fluorophores can be toxic, the doses used in molecular imaging are typically much lower than the toxic doses reported in literature, suggesting a potential for safe use under controlled conditions (Alford et al., 2009).
Synthesis and Chemical Properties
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the methodologies employed in creating intermediates for pharmaceuticals. These synthetic approaches provide insights into the practical aspects of producing compounds with specific functional groups that might influence their pharmacological activities. The review of synthesis methodologies indicates ongoing efforts to improve the efficiency and safety of production processes for such compounds (Qiu et al., 2009).
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)27-13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGHVCTUIAGLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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